3-Azido-1-(4-vinylbenzyl)azetidine

CAS No.: 2098098-27-0

Cat. No.: VC3189321

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098098-27-0 |

|---|---|

| Molecular Formula | C12H14N4 |

| Molecular Weight | 214.27 g/mol |

| IUPAC Name | 3-azido-1-[(4-ethenylphenyl)methyl]azetidine |

| Standard InChI | InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2 |

| Standard InChI Key | WBCMPJSUETTWMW-UHFFFAOYSA-N |

| SMILES | C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] |

| Canonical SMILES | C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] |

Introduction

Chemical Structure and Properties

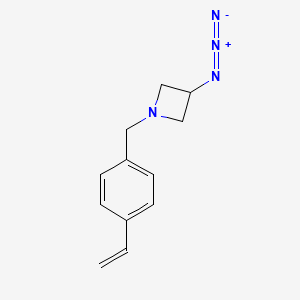

3-Azido-1-(4-vinylbenzyl)azetidine consists of three key structural components: (1) an azetidine ring, (2) an azido group at the C3 position of the azetidine, and (3) a 4-vinylbenzyl substituent attached to the nitrogen atom of the azetidine ring. This molecular architecture creates a multifunctional compound with several reactive sites.

The azetidine component provides a strained four-membered nitrogen heterocycle that contributes to the compound's unique three-dimensional shape and reactivity. Azetidines are important scaffolds found in various natural products and bioactive molecules, and their distinctive 3D structure makes them valuable in medicinal chemistry applications . The azido group (-N₃) introduces a versatile handle for chemical transformations, particularly through click chemistry and other cycloaddition reactions. The 4-vinylbenzyl group adds an additional point of reactivity through the vinyl moiety, enabling polymerization reactions and other transformations.

Physical Properties

While specific physical data for 3-Azido-1-(4-vinylbenzyl)azetidine is limited in the literature, its properties can be estimated based on similar compounds:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Physical State | Viscous liquid or crystalline solid | Based on similar azetidine derivatives |

| Color | Pale yellow to colorless | Common for many azido compounds |

| Molecular Weight | Approximately 228.28 g/mol | Calculated from molecular formula (C₁₂H₁₄N₄) |

| Solubility | Soluble in organic solvents (DCM, THF, DMSO) | Based on similar nitrogen heterocycles |

| Stability | Potentially sensitive to heat and light | Common for azido compounds |

The compound likely exhibits the characteristic IR absorption of the azido group at approximately 2100 cm⁻¹, which serves as a useful diagnostic feature for monitoring reactions involving this functional group.

Reactivity and Chemical Transformations

The reactivity of 3-Azido-1-(4-vinylbenzyl)azetidine is dominated by three main functional groups, each offering distinct chemical transformation opportunities.

Azido Group Reactions

The azido functionality serves as a versatile handle for various transformations:

Click Chemistry

The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This reaction proceeds with high regioselectivity and efficiency, making it valuable for generating diverse libraries of compounds for screening:

| Alkyne Partner | Expected Product | Potential Application |

|---|---|---|

| Phenylacetylene | 1,2,3-Triazole-linked phenyl derivative | Pharmaceutical intermediate |

| Propargyl alcohol | 1,2,3-Triazole with hydroxymethyl group | Bioconjugation handle |

| Peptide-linked alkynes | Peptide-triazole conjugates | Targeted drug delivery |

Staudinger Reduction

The azido group can undergo Staudinger reduction with triphenylphosphine to yield the corresponding amine, which serves as a valuable precursor for further functionalization:

Thermal or Photochemical Nitrene Formation

Upon heating or irradiation, the azide can decompose to form a reactive nitrene intermediate capable of C-H insertion reactions, enabling the formation of complex polycyclic structures.

Vinyl Group Reactions

The vinyl functionality on the benzyl substituent allows for polymerization and addition reactions:

-

Free radical polymerization to form polymers with pendant azetidine-azide groups

-

Hydroboration-oxidation to introduce alcohol functionality

-

Epoxidation followed by ring-opening with nucleophiles

-

Heck coupling with aryl halides for extended conjugation

Azetidine Ring Transformations

The strained four-membered azetidine ring can undergo various transformations:

-

Ring-opening reactions with nucleophiles

-

Expansion to larger heterocycles

-

Functionalization at carbon positions via metallation and subsequent electrophilic quenching

| Therapeutic Area | Potential Mechanism | Related Azetidine Compounds |

|---|---|---|

| Antibacterial agents | Cell wall biosynthesis inhibition | β-lactam antibiotics with azetidine cores |

| CNS-active compounds | Neuroreceptor modulation | Azetidine-containing alkaloids |

| Anti-inflammatory drugs | Enzyme inhibition | Substituted azetidines as COX inhibitors |

| Anticancer agents | Kinase inhibition | Azetidine-containing protein kinase inhibitors |

Fragment-Based Drug Discovery

The compact but structurally rich nature of 3-Azido-1-(4-vinylbenzyl)azetidine makes it an excellent candidate for fragment-based drug discovery approaches. The azetidine core provides a rigid scaffold with defined exit vectors, while the azido group offers a chemical handle for fragment growing or linking strategies.

Comparison with Similar Compounds

Understanding the unique features of 3-Azido-1-(4-vinylbenzyl)azetidine requires comparison with related compounds to highlight its distinctive properties and potential advantages.

Synthetic Challenges and Considerations

Ring Strain Considerations

The four-membered azetidine ring introduces significant ring strain (approximately 24 kcal/mol), which presents both challenges and opportunities. This strain energy can make the synthesis challenging but also contributes to the compound's unique reactivity .

Computational studies on similar azetidine systems indicate that the 4-exo-dig cyclization pathway leading to azetidine formation is kinetically favored over alternative 5-endo-dig processes, despite being thermodynamically less favorable . This understanding helps guide synthetic approaches to efficiently construct the strained ring system.

Analytical Characterization

Proper characterization of 3-Azido-1-(4-vinylbenzyl)azetidine requires multiple complementary techniques to confirm its structure and purity.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive structural confirmation, revealing:

-

Bond lengths and angles within the strained azetidine ring

-

Spatial orientation of the azido group relative to the ring

-

Conformation of the 4-vinylbenzyl substituent

-

Packing arrangement and potential intermolecular interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume